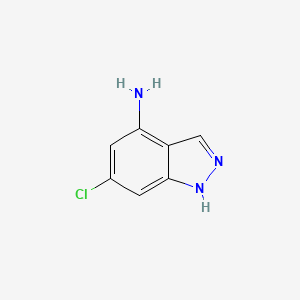

6-Chloro-1H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUUWRKVHDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646182 | |

| Record name | 6-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-32-4 | |

| Record name | 6-Chloro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-1H-indazol-4-amine: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-1H-indazol-4-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole nucleus is a privileged scaffold, forming the core of numerous biologically active agents, including kinase inhibitors used in oncology.[1] This document elucidates the chemical structure, physicochemical properties, a robust synthesis pathway, and critical applications of this compound, positioning it as a pivotal building block in the synthesis of targeted therapeutics. Methodologies and scientific rationales are presented to provide a field-proven perspective on its utility.

Chemical Identity and Physicochemical Properties

This compound (CAS No: 885519-32-4) is a substituted indazole, a class of aromatic heterocyclic compounds characterized by a fused benzene and pyrazole ring system.[2][3] The strategic placement of the chloro group at the 6-position and the amine group at the 4-position makes it a versatile intermediate for creating diverse molecular libraries. The amine group, in particular, serves as a primary functional handle for subsequent chemical modifications in multi-step drug synthesis campaigns.

Key Properties Summary

The following table summarizes the core chemical and physical properties of this compound. It is important to note that while fundamental identifiers are well-documented, specific experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature.[3][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 885519-32-4 | [2][7][8] |

| Molecular Formula | C₇H₆ClN₃ | [2][3] |

| Molecular Weight | 167.60 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-6-chloroindazole | [3] |

| Physical Form | Powder or crystals | [2] |

| Melting Point | Data not publicly available | [3][5] |

| Boiling Point | Data not publicly available | [2][3] |

| Solubility | Data not publicly available | [4][6] |

Structural Characteristics and Tautomerism

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and is the predominant form.[1] This feature is crucial for understanding its reactivity and intermolecular interactions, particularly in the context of binding to biological targets like enzyme active sites.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a multi-step pathway starting from a suitable chlorinated aniline precursor. The logical and field-proven approach involves the formation of the indazole ring, followed by regioselective nitration and subsequent reduction. The final reduction of the nitro-intermediate is a critical step that yields the target amine.

Synthetic Workflow Overview

The diagram below illustrates a common and reliable synthetic pathway. The key transformation is the reduction of the nitro group of the precursor, 6-Chloro-4-nitro-1H-indazole (CAS 885519-50-6), which is commercially available.[5]

Caption: Synthetic pathway for this compound.

Detailed Protocol: Reduction of 6-Chloro-4-nitro-1H-indazole

This protocol describes the final, critical step in the synthesis. The choice of reducing agent is paramount.

-

Method A (Tin(II) Chloride): This is a classic and robust method for selective nitro group reduction in aromatic systems, well-tolerated by other functional groups like halogens.

-

Method B (Catalytic Hydrogenation): This method is often preferred for its cleaner workup and higher yields, though it requires specialized equipment (hydrogenator) and careful handling of the palladium catalyst.

Materials:

-

6-Chloro-4-nitro-1H-indazole (1.0 eq)

-

For Method A: Tin(II) chloride dihydrate (SnCl₂, 4-5 eq), Concentrated Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

For Method B: Palladium on Carbon (10% Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas (H₂)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology (Method A):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-Chloro-4-nitro-1H-indazole (1.0 eq) and ethanol or ethyl acetate as the solvent.

-

Reagent Addition: In a separate flask, dissolve Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl. Add this solution dropwise to the stirred solution of the nitro-indazole at 0 °C.

-

Scientific Rationale: The reaction is exothermic; slow addition is necessary to control the temperature. SnCl₂ acts as the reducing agent in the acidic medium, donating electrons to the nitro group.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-70 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9.

-

Trustworthiness Check: The formation of tin hydroxides will be visible as a white precipitate. Ensure thorough stirring to guarantee complete neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final this compound.

Spectroscopic and Analytical Profile

Characterization of the final compound is essential for confirming its identity and purity. While a comprehensive public database of spectra for this specific molecule is sparse, an expected profile can be inferred from related structures and patent literature.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, likely in the range of δ 6.5-7.8 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Patent literature describing a derivative of this compound shows signals for the indazole protons at approximately 6.77 ppm, 7.25 ppm, and 7.33 ppm in DMSO-d₆.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (167.60 g/mol ), with a characteristic isotopic pattern (M+2) at approximately 33% the intensity of the M+ peak, confirming the presence of a single chlorine atom.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a core intermediate for the synthesis of high-value pharmaceutical agents. The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in modern cancer therapy.[1]

Role as a Key Building Block

Patent literature demonstrates the direct use of this compound as a reactant in the synthesis of novel quinoline and quinazoline derivatives. These derivatives were designed and shown to be potent inhibitors of receptor tyrosine kinases, particularly Eph receptors, which play a critical role in angiogenesis and tumor progression.

The diagram below conceptualizes the strategic importance of this molecule. The amine at the C4 position acts as a nucleophile, enabling the covalent attachment of complex side chains or other heterocyclic systems, which ultimately define the final drug's specificity and potency.

Caption: Role of this compound as a key intermediate.

This modular approach allows medicinal chemists to rapidly synthesize and screen a multitude of candidate compounds, optimizing their activity against specific biological targets. The stability of the chloro-indazole core ensures that it remains intact throughout subsequent synthetic steps, making it a reliable and predictable scaffold.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. According to available safety data, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be used. All manipulations should be performed in a well-ventilated fume hood.[2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, functional handles for chemical modification, and proven utility in the synthesis of kinase inhibitors underscore its importance. This guide provides the foundational knowledge—from synthesis to application—required for scientists to effectively leverage this valuable scaffold in their research and development programs, paving the way for the next generation of targeted therapies.

References

- 1. METHYL 6-CHLORO-1H-INDAZOLE-3-CARBOXYLATE | 717134-47-9 [chemicalbook.com]

- 2. 885519-32-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 4. zycz.cato-chem.com [zycz.cato-chem.com]

- 5. esdmedikal.com [esdmedikal.com]

- 6. อนุพันธ์อินดาโซล - ส่วนประกอบเฮเทอโรไซคลิก (2) [myskinrecipes.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 1H-Indazol-4-ol, 6-broMo-(885518-77-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 6-Chloro-1H-indazol-4-amine (CAS Number: 885519-32-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. Indazole derivatives have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1] Many successful kinase inhibitors, a cornerstone of targeted cancer therapy, feature the indazole core, which often acts as a hinge-binding motif, anchoring the drug molecule to the ATP-binding site of the kinase.[2]

This guide provides a comprehensive technical overview of 6-Chloro-1H-indazol-4-amine, a key intermediate in the synthesis of complex, biologically active molecules. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, explore its applications in drug discovery, and present a thorough safety profile.

Section 1: Physicochemical and Structural Characteristics

This compound is a substituted indazole with a chlorine atom at the 6-position and an amine group at the 4-position. These substitutions provide crucial handles for further chemical modifications, making it a valuable building block for combinatorial chemistry and lead optimization efforts.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 885519-32-4 | |

| Molecular Formula | C₇H₆ClN₃ | |

| Molecular Weight | 167.60 g/mol | |

| Appearance | Powder or crystals | |

| Purity | Typically ≥97% | |

| Boiling Point (Predicted) | 415.5 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 205.1 ± 23.2 °C | [3] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [3] |

Structural Representation

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound is most practically achieved via a two-step process starting from the commercially available 2-methyl-3-nitroaniline. The first step involves the formation of the indazole ring system, followed by the reduction of a nitro group to the desired amine.

Synthetic Pathway Overview

Caption: Synthetic approach to this compound.

Detailed Experimental Protocol: Reduction of 6-Chloro-4-nitro-1H-indazole

This protocol is based on well-established methods for the reduction of aromatic nitro groups, particularly the use of tin(II) chloride, which is a reliable and high-yielding method for this class of compounds.[4][5]

Materials and Reagents:

-

6-Chloro-4-nitro-1H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-nitro-1H-indazole (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, and the reaction mixture may change color.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the residue, carefully add a saturated solution of sodium bicarbonate to neutralize the acidic mixture and precipitate the tin salts. The pH should be adjusted to ~8.

-

Extract the aqueous slurry with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Self-Validation and Causality:

-

The choice of tin(II) chloride is based on its effectiveness in reducing nitro groups in the presence of other reducible functionalities and its compatibility with the indazole ring system.[2]

-

The use of an excess of the reducing agent ensures the complete conversion of the starting material.

-

The basic work-up with sodium bicarbonate is crucial to remove the tin salts, which would otherwise contaminate the product.

Section 3: Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The amino group at the 4-position serves as a key attachment point for building out the rest of the inhibitor, often through amide bond formation or other coupling reactions.

Exemplary Synthetic Application (Hypothetical)

The following workflow illustrates a common synthetic strategy where an intermediate like this compound would be utilized.

Caption: A generalized workflow for the use of this compound.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While experimental spectra for this specific compound are not widely published, the following are expected characteristics based on the analysis of structurally similar indazole derivatives.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as a broad signal for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of this compound (C₇H₆ClN₃), which is 167.0250.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. A reverse-phase HPLC method, using a C18 column and a mobile phase gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid, would be appropriate for this analysis.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

-

Spills: In case of a spill, avoid generating dust, and clean up using appropriate absorbent materials.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined structure and reactive functional groups make it an ideal starting point for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and essential safety information to aid researchers in its effective and safe utilization.

References

- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-1H-indazol-4-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on 6-Chloro-1H-indazol-4-amine , a specific isomer that, while not extensively studied for its intrinsic biological activity, serves as a critical and versatile building block in the synthesis of potent protein kinase inhibitors.[3] We will dissect the structural and chemical attributes that make this scaffold particularly valuable for drug discovery, explore its application in the design of targeted therapeutics, and provide validated experimental workflows for assessing the activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in oncology and inflammation research.

The Indazole Nucleus: A Cornerstone of Modern Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental components of numerous marketed drugs.[4] Among these, the indazole ring system—a bicyclic structure composed of fused benzene and pyrazole rings—has garnered significant attention for its wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[1]

The therapeutic success of indazole-based drugs validates the importance of this scaffold. Key examples include:

-

Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of renal cell carcinoma.[5]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers.

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.

The versatility of the indazole core allows for substitutions at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for specific biological targets.

Physicochemical Profile of this compound

Understanding the fundamental properties of a scaffold is the first step in rational drug design.

| Property | Value | Reference |

| CAS Number | 885519-32-4 | |

| Molecular Formula | C₇H₆ClN₃ | |

| Molecular Weight | 167.60 g/mol | |

| Physical Form | Powder or crystals | |

| Storage | Room temperature, inert atmosphere, protected from light | |

| InChI Key | PQJUUWRKVHDDTK-UHFFFAOYSA-N |

Synthetic Strategies

Biological Significance as a Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The this compound scaffold is exceptionally well-suited for designing kinase inhibitors due to its unique combination of functional groups.

The Role of the 4-Amino Group: The "Hinge-Binding" Anchor

The ATP-binding site of most kinases features a "hinge region" that forms key hydrogen bonds with the adenine moiety of ATP. A successful inhibitor must mimic this interaction. The 1H-indazole core, particularly with an amino substituent at the 3- or 4-position, serves as an effective hinge-binding fragment.[1] The nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, forming multiple stabilizing interactions with the backbone amide groups of hinge residues like Alanine and Glutamic acid.[1]

The Influence of the 6-Chloro Substituent

The chlorine atom at the C6 position plays a crucial, multifaceted role:

-

Hydrophobic Interactions: It can occupy hydrophobic pockets within the ATP-binding site, increasing binding affinity.

-

Electronic Modulation: As an electron-withdrawing group, it modulates the pKa of the indazole nitrogens and the 4-amino group, which can influence binding kinetics and solubility.

-

Metabolic Stability: Halogenation can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Synthetic Handle: The chloro-substituted benzene ring provides a vector for further chemical modification through cross-coupling reactions, allowing for the exploration of deeper regions of the kinase active site.

Case Study: AXL Kinase Inhibition

AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family, is a high-value oncology target. Its overexpression is linked to poor prognosis, metastasis, and the development of drug resistance to both targeted therapies and chemotherapy.[7][8][9]

Fragment-based screening has identified the indazole scaffold as a potent starting point for AXL inhibitors.[7] A hypothetical drug design strategy leveraging this compound would involve modifying the 4-amino group to extend into the solvent-exposed region of the AXL active site while the indazole core engages the hinge. The 6-chloro group would be positioned to interact with hydrophobic residues near the gatekeeper region. This strategy allows for the rapid generation of potent and selective inhibitors.[7]

Drug Discovery & Screening Workflow

Leveraging this compound as a starting scaffold in a kinase inhibitor discovery program follows a logical, multi-step process. This workflow ensures that resources are focused on compounds with the highest potential for clinical success.

Caption: A typical workflow for developing kinase inhibitors from the this compound scaffold.

Representative Experimental Protocols

The following protocols are standardized methodologies for evaluating the biological activity of compounds derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP via a luminescent signal. The light output is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute test compounds in 100% DMSO, starting from a 10 mM stock. Typically, an 11-point, 3-fold dilution series is prepared.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound.

-

Kinase Reaction: Add 2 µL of a solution containing the target kinase (e.g., AXL) and substrate in kinase reaction buffer.

-

Initiation: Add 2 µL of ATP solution to start the reaction. The final reaction volume is 5 µL. Incubate at room temperature for 60 minutes.

-

Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence on a plate reader (e.g., EnVision®).

-

Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[4]

Conclusion and Future Outlook

This compound is a high-value scaffold for the discovery of novel protein kinase inhibitors. Its structural features—a rigid, aromatic core capable of key hinge-binding interactions, combined with strategically placed chloro and amino substituents—provide an ideal starting point for generating potent, selective, and drug-like molecules. While the intrinsic activity of the parent molecule remains to be fully elucidated, its utility as a synthetic intermediate is firmly established.[3] Future research should focus on expanding the library of derivatives through innovative synthetic chemistry and screening them against a broad panel of kinases implicated in human disease, particularly those involved in therapeutic resistance pathways like AXL and MER.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-1H-indazol-6-amine [myskinrecipes.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

The 6-Chloro-1H-indazol-4-amine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

An In-Depth Technical Guide for Researchers

Abstract: Protein kinases are central nodes in cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, the indazole core has emerged as a "privileged scaffold," capable of forming key interactions within the ATP-binding pocket of numerous kinases.[1][2] This technical guide provides an in-depth analysis of the 6-chloro-1H-indazol-4-amine scaffold, a specific embodiment of the indazole core that offers unique advantages for developing selective kinase inhibitors. We will explore its structural rationale, key kinase targets, structure-activity relationships (SAR), and the critical experimental workflows required for its characterization and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Indazole Scaffold: A Foundation for Kinase Selectivity

Kinase inhibitors are broadly classified by their binding mode, with Type I inhibitors targeting the active "DFG-in" conformation and Type II inhibitors binding to the inactive "DFG-out" state.[3] The indazole moiety is exceptionally versatile and has been successfully incorporated into both types of inhibitors.[1][3] Its primary role is to serve as a bioisostere for other hinge-binding motifs, forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain.[1][3] This interaction mimics the binding of the adenine ring of ATP.

The 1H-indazole-3-amine and 1H-indazol-4-amine motifs are particularly effective. The amino group and the pyrazole ring nitrogens act as hydrogen bond donors and acceptors, anchoring the inhibitor in the active site.[1] Commercially successful drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor) feature an indazole core, validating its clinical and pharmaceutical importance.[1][2]

The specific scaffold, This compound , builds upon this foundation. The 4-amino group is critical for establishing interactions in the hinge region, and its use as a phenol isostere has been shown to yield compounds with improved pharmacokinetic properties compared to their hydroxyl-aniline counterparts.[4] The chlorine atom at the 6-position serves as a key handle for medicinal chemistry optimization. Halogen substitutions are known to modulate electronic properties and can be used to probe hydrophobic pockets within the active site, often leading to significant improvements in potency and selectivity.[1]

Key Kinase Targets and Therapeutic Rationale

Derivatives of the indazole scaffold have shown potent inhibitory activity against a wide array of serine/threonine and tyrosine kinases. While direct data on the this compound core is emergent, extensive research on analogous indazoles provides a strong predictive framework for its likely targets.

TAM Family Kinases (TYRO3, AXL, MER)

The TAM family of receptor tyrosine kinases, particularly AXL, is a high-value target in oncology. AXL overexpression is strongly associated with cancer metastasis, poor prognosis, and the development of acquired drug resistance to other therapies.[5][6] Fragment-based screening has successfully identified indazole-based compounds as potent AXL inhibitors, making this a priority target family for the this compound scaffold.[5][7] Inhibition of AXL can block tumor cell migration, invasion, and survival.[6]

Other High-Potential Targets

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. The indazole scaffold is a known inhibitor of FGFR1/2.[1][8]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As key mediators of angiogenesis, VEGFRs are validated targets for cancer therapy. The indazole core is central to the VEGFR inhibitor Axitinib.[1][2]

-

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to mitotic errors and tumorigenesis. Indazole-based compounds have been developed as highly potent PLK4 inhibitors.[9][10]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Benzimidazole-indazole hybrids have been developed as potent inhibitors of mutant FLT3.[11][12]

Drug Discovery Workflow and Methodologies

The development of a lead candidate from the this compound scaffold follows a structured, iterative process. This workflow integrates computational design, chemical synthesis, and rigorous biological evaluation to optimize for potency, selectivity, and drug-like properties.

Synthesis Strategies

The synthesis of derivatives based on the this compound core typically involves multi-step sequences. A common approach begins with a suitably substituted fluorobenzonitrile. For instance, condensation of a precursor like 4-bromo-2-fluorobenzonitrile with hydrazine can yield the 3-aminoindazole intermediate.[3] Subsequent functionalization, often through Suzuki coupling or amide bond formation at different positions, allows for the exploration of chemical space and the generation of a library of analogs for SAR studies.[3][13]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and determine the IC50 value of an inhibitor. The causality behind this choice is its high sensitivity and robustness, allowing for accurate measurement of kinase activity by quantifying ADP production, a universal product of kinase-catalyzed phosphorylation.

Self-Validation System: The protocol includes a "no enzyme" control to measure background signal and a "vehicle" control (e.g., DMSO) representing 100% kinase activity. These controls are essential to calculate the normalized percent inhibition and validate the integrity of the assay run.

Methodology:

-

Reagent Preparation:

-

Prepare 2X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare 2X Substrate/ATP solution in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

-

Prepare 2X Kinase solution in Kinase Buffer.

-

Serially dilute the this compound test compound in DMSO, then dilute into Kinase Buffer to create a 4X stock. A typical starting concentration is 100 µM.

-

-

Kinase Reaction:

-

Add 5 µL of 4X test compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of 2X Kinase solution to all wells except the "no enzyme" control. Add 10 µL of Kinase Buffer to the "no enzyme" control wells.

-

Initiate the reaction by adding 5 µL of 2X Substrate/ATP solution to all wells. Final reaction volume is 20 µL.

-

Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).

-

Plot Percent Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Experimental Protocol 2: Cell-Based Anti-Proliferative Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells. It is a crucial secondary assay to confirm that biochemical inhibition translates into a functional cellular effect.

Self-Validation System: A "no cell" control provides the background reading, while a "vehicle" control establishes the baseline for 100% cell viability. These controls are necessary for accurate data normalization.

Methodology:

-

Cell Plating:

-

Culture a relevant cancer cell line (e.g., MV4-11 for FLT3-driven AML[11]) under standard conditions.

-

Trypsinize and count the cells. Seed cells into a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Add 10 µL of the diluted compound to the appropriate wells. The final volume should be 100 µL.

-

Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

-

-

Signal Detection:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate Percent Viability = 100 * (Signal_Compound - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell).

-

Plot Percent Viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold is essential to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table illustrates a hypothetical SAR for a series of derivatives targeting AXL kinase.

| Compound ID | R1 (at 4-amino) | R2 (at 1-position) | AXL IC50 (nM) | Kinase B IC50 (nM) | Selectivity (B/AXL) |

| SCA-01 | H | H | 550 | 800 | 1.5x |

| SCA-02 | Methyl | H | 420 | 750 | 1.8x |

| SCA-03 | Phenyl | H | 95 | 600 | 6.3x |

| SCA-04 | 3-pyridyl | H | 25 | 1500 | 60x |

| SCA-05 | 3-pyridyl | Isopropyl | 18 | 2200 | 122x |

| SCA-06 | 3-pyridyl | Cyclopropyl | 8 | >5000 | >625x |

Causality in SAR:

-

R1 Group: Transitioning from small alkyl (SCA-02) to aromatic rings (SCA-03, SCA-04) dramatically increases potency. This suggests the presence of a hydrophobic pocket that can be occupied by the R1 substituent. The nitrogen in the pyridine ring of SCA-04 may form an additional favorable interaction (e.g., a hydrogen bond with a solvent molecule or a residue in the pocket), enhancing both potency and selectivity.

-

R2 Group: Adding small, hydrophobic alkyl groups at the N1 position (SCA-05, SCA-06) further improves potency. This region, often termed the "solvent-front," can be exploited to fine-tune activity. The cyclopropyl group in SCA-06 likely provides an optimal fit, leading to a significant boost in both potency and selectivity against off-target kinases.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region, combined with strategically positioned vectors for chemical modification (the 4-amino and 6-chloro positions), provides a robust platform for generating potent and selective drug candidates.[1][4] The workflow and protocols detailed in this guide offer a validated framework for advancing compounds from this series. Future efforts should focus on leveraging structure-based design to target specific kinase isoforms, particularly those implicated in cancer drug resistance like AXL and mutant forms of FLT3 and FGFR.[5][11][14] By combining rational design with rigorous biological evaluation, the this compound scaffold can be exploited to develop the next generation of targeted therapies.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 6-Chloro-1H-indazol-4-amine in Modern Cancer Drug Discovery: A Technical Guide

Introduction: The Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The indazole nucleus is a prominent member of this class, recognized for its versatile biological activities and its presence in numerous clinically approved and investigational drugs.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, serves as a cornerstone in the design of targeted therapies, particularly in oncology.[3] Among the various substituted indazoles, 6-Chloro-1H-indazol-4-amine has emerged as a crucial building block in the synthesis of potent kinase inhibitors.[4] Its strategic importance lies not in its own therapeutic activity, but in the unique combination of structural features it offers for creating next-generation anticancer agents. This guide provides an in-depth technical overview of this compound, from its synthesis to its pivotal role in the rational design of kinase inhibitors, intended for researchers and professionals in the field of drug discovery.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | |

| Molecular Weight | 167.60 g/mol | |

| Appearance | Powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Conditions | Room temperature, inert atmosphere, protected from light | |

| InChI Key | PQJUUWRKVHDDTK-UHFFFAOYSA-N |

Synthetic Strategy: A Plausible Route to the Core

While multiple synthetic routes to indazole derivatives exist, a common and effective strategy for the synthesis of 4-aminoindazoles involves a multi-step process beginning with a substituted aniline. The following protocol is a representative, literature-informed approach to obtaining this compound. The causality behind these steps lies in the controlled introduction of functional groups to build the bicyclic system with the desired substitution pattern.

Workflow for the Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound from 4-chloro-2-methyl-5-nitroaniline.

Materials:

-

4-Chloro-2-methyl-5-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

-

Iron powder (Fe) or Palladium on carbon (Pd/C)

-

Ethanol

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 4-chloro-2-methyl-5-nitroaniline in a suitable volume of concentrated HCl and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical for the subsequent cyclization.

-

Stir the reaction mixture at this temperature for 30-60 minutes.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Slowly add the cold diazonium salt solution to the reducing agent solution. This step facilitates the intramolecular cyclization to form the indazole ring system.

-

Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC). The choice of reducing agent here is crucial to favor cyclization over other potential side reactions.

-

-

Work-up and Isolation of 6-Chloro-4-nitro-1H-indazole:

-

Once the reaction is complete, neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-chloro-4-nitro-1H-indazole.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude 6-chloro-4-nitro-1H-indazole in a suitable solvent like ethanol.

-

Add a reducing agent such as iron powder and a catalytic amount of HCl, or perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst. This step selectively reduces the nitro group at the 4-position to the desired amine.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

-

Final Work-up and Purification:

-

After completion, filter the reaction mixture to remove the catalyst or excess iron.

-

Neutralize the filtrate and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate it to get the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound with high purity.

-

Pivotal Role in Kinase Inhibitor Discovery

The true value of this compound lies in its application as a scaffold for potent and selective kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[5]

The 4-Aminoindazole Moiety: A Hinge-Binding Powerhouse

The 4-amino group of the indazole ring is a key feature that enables derivatives to act as effective "hinge-binders." In the ATP-binding pocket of most kinases, a "hinge region" forms crucial hydrogen bonds with the adenine ring of ATP. The 4-aminoindazole moiety can mimic this interaction, with the amino group and the pyrazole nitrogen atoms acting as hydrogen bond donors and acceptors, respectively. This allows the molecule to anchor itself in the active site, providing a strong foundation for achieving high potency.

The 6-Chloro Substituent: A Modulator of Potency and Properties

The chloro group at the 6-position is not merely a passive substituent. Its electron-withdrawing nature and steric bulk can significantly influence the physicochemical properties and biological activity of the final inhibitor. It can affect the molecule's solubility, cell permeability, and metabolic stability. Furthermore, the 6-position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing further modifications to enhance selectivity and potency.

Derivatives in Action: Targeting Key Oncogenic Kinases

Numerous studies have demonstrated the successful use of the 4-aminoindazole scaffold in developing inhibitors against a range of cancer-relevant kinases.

| Derivative Class | Target Kinase(s) | Example IC₅₀/EC₅₀ Values | Targeted Cancer Type(s) | Reference |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | 5 nM (FLT3), 17 nM (PDGFRα-T674M) | Leukemia, Gastrointestinal Stromal Tumors | [6][7] |

| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) | Various solid tumors | [5] |

| (3-aryl-1H-indazol-6-yl) derivatives | PLK4 | < 0.1 nM (PLK4) | Breast cancer, Neuroblastoma | [8] |

| Diaylamide 3-aminoindazoles | BCR-ABL (including T315I mutant) | < 0.5 nM (BCR-ABL WT), 9 nM (BCR-ABL T315I) | Chronic Myeloid Leukemia (CML) | [9][10] |

| 1H-indazole-3-amine derivatives | VEGFR-2, Tie2, EphB4 | 3.45 nM (VEGFR-2), 2.13 nM (Tie2) | Various solid tumors | [5] |

Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many inhibitors derived from this compound target receptor tyrosine kinases like VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.

Caption: A simplified RTK signaling pathway targeted by indazole-based inhibitors.

Mechanism of Action of Derivatives: Stabilizing the "DFG-out" Conformation

A significant number of potent kinase inhibitors derived from aminoindazole scaffolds are classified as "Type II" inhibitors. These inhibitors target an inactive conformation of the kinase known as "DFG-out," where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[6] By binding to and stabilizing this inactive state, Type II inhibitors prevent the kinase from adopting its active conformation, thereby potently shutting down its catalytic activity. The this compound scaffold is particularly well-suited for developing such inhibitors due to the versatile substitution patterns it allows, which can be tailored to occupy the specific hydrophobic pocket created in the "DFG-out" conformation.

Experimental Protocols for Evaluation

The following is a generalized protocol for an in vitro kinase inhibition assay, a fundamental experiment to determine the potency of newly synthesized compounds derived from this compound.

Workflow for In Vitro Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (inhibitor)

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

-

-

Kinase Reaction:

-

Add the kinase assay buffer to all wells of a 384-well plate.

-

Add the serially diluted test compound or DMSO (as a control) to the appropriate wells.

-

Add the kinase and substrate mixture to all wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the phosphorylation reaction to occur.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescent detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step addition of reagents with incubation periods.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound is a quintessential example of a high-value molecular scaffold in cancer drug discovery. While not a therapeutic agent in itself, its structural features provide an ideal starting point for the synthesis of potent and selective kinase inhibitors. The 4-amino group's ability to engage with the kinase hinge region, combined with the modulatory properties of the 6-chloro substituent, has enabled the development of numerous promising clinical candidates. Future research will likely focus on using this scaffold to design inhibitors with novel selectivity profiles, overcome drug resistance mutations, and develop covalent or allosteric inhibitors that offer more durable therapeutic responses. The continued exploration of the chemical space around the this compound core will undoubtedly continue to yield innovative and effective treatments for cancer.

References

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-1H-indazol-6-amine [myskinrecipes.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Pharmacophore of Indazole-Based Kinase Inhibitors

Abstract: The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, provides a versatile template for engaging the ATP-binding site of a wide range of kinases.[3] This guide offers a detailed exploration of the indazole pharmacophore, dissecting its core structural features and the critical interactions that govern its inhibitory activity. We will delve into the causality behind experimental and computational approaches used to elucidate these features, provide actionable protocols for researchers, and analyze real-world examples of successful indazole-based drugs, such as Axitinib and Pazopanib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, mechanistic understanding of this important class of inhibitors.

The Kinase Superfamily and the Rise of the Indazole Scaffold

The human genome contains over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins.[4] This process acts as a molecular switch, regulating virtually all cellular activities, including growth, proliferation, and apoptosis.[4][5] Consequently, dysregulated kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[4][5][6]

Kinase inhibitors have revolutionized targeted therapy. Many of these small molecules are designed to be ATP-competitive, occupying the adenosine triphosphate (ATP) binding pocket to block the phosphorylation process. The indazole core has proven exceptionally effective in this role.[1] Its structure is adept at mimicking the adenine portion of ATP, allowing it to form key interactions within the binding site.[7] Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, are built upon an indazole core, demonstrating its clinical and commercial significance.[2][4]

The versatility of the indazole scaffold lies in its synthetic tractability and its ability to serve as a bioisostere for other common motifs like indoles or phenols, often conferring improved metabolic stability or binding affinity.[8][9]

The Archetypal Indazole Pharmacophore: A Three-Point Model

The success of the indazole scaffold can be rationalized by a common pharmacophoric model. This model describes three key regions of interaction within the kinase ATP-binding site that are crucial for potent inhibition.

The "Hinge-Binding" Motif

The most critical interaction for ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[10][11] The indazole core excels at this. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the correct orientation.

-

Hydrogen Bond Donor: The N1-H of the indazole ring typically forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue (often at the "gatekeeper+2" or "gk+2" position).[7][10]

-

Hydrogen Bond Acceptor: The N2 atom can accept a hydrogen bond from a backbone N-H group on a corresponding hinge residue (often "gk+3").[7][10][12]

This bidentate interaction provides a strong anchor for the inhibitor. The choice between a 1H-indazole or a 2H-indazole isomer can subtly alter the geometry of these bonds, a feature medicinal chemists exploit to fine-tune selectivity and potency.[4][13]

The "Hydrophobic Pocket" Occupant

Extending from the core scaffold are substituents designed to occupy nearby hydrophobic pockets within the ATP binding site. These interactions are critical for enhancing potency and achieving selectivity. Structure-activity relationship (SAR) studies consistently show that the nature and size of these substituents have a profound impact on activity.[4][14][15] For example, increasing the bulkiness or hydrophobicity of groups at the C3 or C5/C6 positions of the indazole ring often leads to increased potency, provided they fit within the confines of the pocket.[4]

The "Solvent-Front" Vector

Finally, a portion of the inhibitor typically extends out of the ATP pocket towards the solvent-exposed region. This vector is crucial for modulating the physicochemical properties of the compound, such as solubility and membrane permeability. Furthermore, interactions in this region can be exploited to gain selectivity, as the amino acid residues at the mouth of the ATP pocket are more diverse across the kinome than the highly conserved hinge region. Modifications in this area often involve adding polar or charged groups to improve pharmacokinetic profiles.[13]

Figure 1: The three-point pharmacophore model for indazole-based kinase inhibitors.

Elucidating the Pharmacophore: A Multi-Disciplinary Approach

Defining the precise pharmacophore of a novel inhibitor series requires a synergistic combination of structural biology and computational modeling. This iterative process allows for the rational design and optimization of lead compounds.

Structural Biology: The Gold Standard

X-ray crystallography provides the highest resolution, unambiguous evidence of how an inhibitor binds to its target kinase.[16][17] Obtaining a co-crystal structure is a landmark achievement in any drug discovery program, as it reveals the precise atomic interactions—hydrogen bonds, hydrophobic contacts, and water-mediated bridges—that define the binding mode. This structural information is invaluable for guiding structure-based drug design (SBDD).[12][17][18]

This protocol outlines a generalized workflow. The causality is clear: each step is designed to produce high-quality, diffraction-ready crystals of the protein-ligand complex. Specific conditions (e.g., concentrations, precipitants) must be empirically optimized for each kinase-inhibitor pair.

-

Protein Expression and Purification:

-

Express the kinase domain of interest in a suitable system (e.g., E. coli, insect cells).[19]

-

Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography. Purity is critical to prevent heterogeneous crystal packing.

-

-

Complex Formation:

-

Prepare a stock solution of the indazole inhibitor (e.g., 10-50 mM in DMSO).

-

Incubate the purified kinase with a 3- to 5-fold molar excess of the inhibitor for at least one hour on ice. This ensures saturation of the binding sites.

-

-

Crystallization Screening:

-

Use commercially available sparse-matrix screens to test hundreds of different crystallization conditions (precipitants, buffers, salts, pH).

-

Employ vapor diffusion methods (sitting or hanging drop) to allow for slow, controlled protein precipitation, which is essential for forming ordered crystals.[20]

-

-

Crystal Optimization:

-

Once initial "hits" (microcrystals) are identified, perform optimization screens by varying the concentrations of the precipitant, protein, and pH around the initial hit condition to grow larger, single crystals.[16]

-

-

Data Collection and Structure Solution:

-

Cryo-protect the crystal (e.g., by soaking in a solution with glycerol) and flash-cool it in liquid nitrogen to prevent radiation damage.

-

Collect X-ray diffraction data at a synchrotron source.[16]

-

Process the diffraction data and solve the structure using molecular replacement, using a known structure of the kinase as a search model.[16]

-

Refine the model to fit the electron density map, clearly defining the inhibitor's position and orientation.[16][19]

-

Figure 2: High-level workflow for X-ray crystallography in drug design.

Computational Modeling: In Silico Validation and Prediction

When a crystal structure is unavailable, or to screen large virtual libraries of compounds, computational methods are indispensable.[5]

-

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to a target kinase to form a stable complex.[21][22][23] Docking algorithms score different poses based on factors like electrostatic interactions and van der Waals forces, providing a rapid assessment of binding potential.[23] This is crucial for prioritizing which compounds to synthesize and test.

-

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR methods correlate the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their biological activity.[24][25][26] The resulting models can be visualized as contour maps, highlighting regions where bulky groups or electronegative atoms would increase or decrease activity, thereby guiding the design of more potent analogues.[24][27]

-

Target Preparation: Start with a high-quality X-ray crystal structure of the target kinase. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules not critical for binding.

-

Ligand Preparation: Generate 3D conformations for the library of indazole derivatives and assign correct partial charges.

-

Binding Site Definition: Define the docking grid box around the known ATP-binding site, ensuring it is large enough to accommodate the ligands.

-

Docking and Scoring: Run the docking algorithm, which will systematically place each ligand into the binding site in multiple orientations.[28] Score the resulting poses using a scoring function to estimate binding affinity.

-

Post-Docking Analysis: Visually inspect the top-scoring poses. The key is to verify that the predicted binding mode is chemically sensible and reproduces the key pharmacophoric interactions, such as the hydrogen bonds to the hinge region.[21]

Case Studies in Drug Design

Analyzing approved drugs provides definitive validation of the indazole pharmacophore model.

Axitinib (Inlyta®): A Selective VEGFR Inhibitor

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used to treat renal cell carcinoma.[29][30] Its binding mode is a textbook example of the indazole pharmacophore.

-

Hinge Binding: The N1-H of the indazole ring forms a hydrogen bond with the backbone carbonyl of Cys919 in VEGFR2, while the pyridine nitrogen on the C3 substituent accepts a hydrogen bond from the backbone NH of Asp1046.[31]

-

Hydrophobic Interactions: The indazole ring itself is nestled in a hydrophobic region, and the vinyl-pyridine substituent extends into a deeper hydrophobic pocket.

-

Solvent Front: The benzamide moiety projects towards the solvent-exposed region.

The co-crystal structure of Axitinib with VEGFR2 (PDB ID: 4AGC) confirms these interactions with high precision.[31]

Pazopanib (Votrient®): A Multi-Kinase Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor used for renal cell carcinoma and soft tissue sarcoma.[32][33] It inhibits VEGFRs, PDGFRs, and c-Kit.[32][34][35]

-

Hinge Binding: Like Axitinib, Pazopanib's indazole core forms critical hydrogen bonds with the kinase hinge region.

-

Key Substituents: The N-methyl pyrimidine-sulfonamide portion of the molecule is crucial for its multi-targeted profile, making key contacts in the ATP binding sites of its various targets.[34] The 2,3-dimethyl-2H-indazole core anchors the molecule, allowing the rest of the structure to engage different residues in different kinases.[32]

The following table summarizes the biochemical potency (IC50) of these two drugs against key kinase targets, illustrating their different selectivity profiles.

| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |

| VEGFR-1 | 0.1 | 10 |

| VEGFR-2 | 0.2 | 30 |

| VEGFR-3 | 0.1-0.3 | 47 |

| PDGFR-β | 1.6 | 84 |

| c-Kit | 1.7 | 74 |

| Data compiled from publicly available sources.[30][33][36] |

Conclusion and Future Directions

The indazole ring is a robust and versatile pharmacophore that has proven its value in the development of clinically successful kinase inhibitors. Its ability to form strong, directional hydrogen bonds with the kinase hinge region provides a reliable anchor for achieving high-potency inhibition. By strategically modifying substituents at other positions, medicinal chemists can expertly tune a compound's potency, selectivity, and pharmacokinetic properties.

The future of indazole-based inhibitor design will likely focus on several key areas:

-

Targeting Kinase Mutants: Developing next-generation inhibitors that can overcome acquired resistance mutations (e.g., the T315I "gatekeeper" mutation) is a critical challenge.[37]

-

Improving Selectivity: Designing inhibitors with higher selectivity will lead to fewer off-target side effects and improved therapeutic windows.

-

Exploring Covalent Inhibition: While most indazole inhibitors are reversible, designing covalent inhibitors that form a permanent bond with a non-catalytic cysteine near the active site is a promising strategy for achieving prolonged and potent inhibition.

By continuing to integrate structural biology, computational chemistry, and innovative synthetic strategies, the full potential of the indazole scaffold in kinase inhibitor design will continue to be realized.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing of kinase hinge binders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 23. researchgate.net [researchgate.net]

- 24. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jyoungpharm.org [jyoungpharm.org]

- 26. researchgate.net [researchgate.net]

- 27. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives [mdpi.com]

- 28. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rcsb.org [rcsb.org]

- 30. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 31. rcsb.org [rcsb.org]

- 32. Pazopanib - Wikipedia [en.wikipedia.org]

- 33. bccancer.bc.ca [bccancer.bc.ca]

- 34. Pazopanib: Package Insert / Prescribing Information / MOA [drugs.com]

- 35. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 36. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Chloro-1H-indazol-4-amine: A Technical Guide for Researchers